4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C10H7F4N and its molecular weight is 217.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Characterization
- 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile exhibits uncommon reactivity with the loss of three fluorine atoms, leading to a trimeric compound. This reactivity and the compound's properties have been studied through NMR and MS/MS analyses (Stazi et al., 2010).
Synthesis of Trifluoromethylated Analogues
- The compound reacts with trimethylsilyl cyanide, catalyzed by tertiary amines, to produce 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles. These are used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters (Sukach et al., 2015).
Electrochemical Fluorination
- Electrochemical fluorination of compounds related to this chemical structure has been achieved using tetrabutylammonium fluoride (TBAF) in acetonitrile. The study focuses on factors like oxidation potential and TBAF concentration affecting fluorination efficiency (Balandeh et al., 2017).
Novel Arylene Ether Polymers
- The compound has applications in the synthesis of novel arylene ether polymers. These polymers, synthesized from bisfluoro monomers including 4-fluoro-3-trifluoromethyl phenyl, exhibit high glass-transition temperatures and solubility in organic solvents, making them suitable for optical materials (Huang et al., 2007).
Herbicidal Activity
- Derivatives of 4-fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile have been synthesized and found to possess significant herbicidal activities against various weeds, demonstrating the compound's potential in agricultural applications (Wu et al., 2011).
Properties
IUPAC Name |
2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-8(11)3-2-7(4-5-15)9(6)10(12,13)14/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBMIQDDJHBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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